molecular formula C23H35N3O3 B2512143 N-tert-butyl-4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxamide CAS No. 1235062-43-7

N-tert-butyl-4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxamide

Cat. No.: B2512143
CAS No.: 1235062-43-7
M. Wt: 401.551
InChI Key: JLKKHYSNQFFJGG-UHFFFAOYSA-N
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Description

N-tert-butyl-4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a tert-butyl group at the N-position and a formamido-linked 4-phenyloxane moiety at the 4-position of the piperidine ring.

Properties

IUPAC Name

N-tert-butyl-4-[[(4-phenyloxane-4-carbonyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O3/c1-22(2,3)25-21(28)26-13-9-18(10-14-26)17-24-20(27)23(11-15-29-16-12-23)19-7-5-4-6-8-19/h4-8,18H,9-17H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKKHYSNQFFJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with 4-phenyloxan-4-yl formamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments, to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-tert-butyl-4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Core Features

The compound shares a piperidine-1-carboxamide backbone with several derivatives described in the evidence. Key structural variations lie in substituents at the 4-position of the piperidine ring and the N-terminal group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Piperidine Carboxamide Derivatives
Compound Name Core Structure Substituents Biological Activity/Properties References
N-tert-butyl-4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxamide Piperidine-1-carboxamide - N-tert-butyl
- 4-[(4-phenyloxan-4-yl)formamido]methyl
Hypothesized enzyme inhibition, metabolic stability (inferred)
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 25) Piperidine-1-carboxamide - 4-(Benzimidazolone)
- N-(4-iodophenyl)
Potent inhibitor of 8-Oxo (explicit activity)
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (Compound 19) Piperidine-4-carboxamide - Tosyl group
- Aromatic tert-butyl and pyridylmethyl substituents
High yield (98%), solid-state stability
N-(1-Benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamide (Fentanyl analog) Piperidine-4-carboxamide - N-Benzyl
- 4-Fluorophenyl
Opioid receptor interaction, isomer-dependent activity

Key Differences in Pharmacological and Physicochemical Properties

Substituent Effects on Bioactivity

  • The 4-phenyloxane group in the target compound may enhance hydrophobic interactions with enzyme pockets, similar to the benzimidazolone group in Compound 25, which contributes to its 8-Oxo inhibitory activity .
  • The tert-butyl group likely improves metabolic stability compared to the tosyl group in Compound 19, which may increase solubility but reduce membrane permeability .

Synthetic Strategies

  • The use of tert-butyl carbamate intermediates (e.g., in ) is a common strategy for protecting amines during synthesis, analogous to the tert-butyl group in the target compound .
  • Compound 25 employs a benzimidazolone synthesis via nitroarene intermediates, highlighting divergent routes for piperidine functionalization .

Analytical Challenges As seen in fentanyl analogs (), minor structural variations (e.g., fluorophenyl isomers) necessitate advanced separation techniques (HPLC, NMR) to avoid misidentification. Similar challenges may arise for the target compound if positional isomers of the phenyloxane group exist .

Physical-Chemical Properties

  • Solubility : The tert-butyl group in the target compound likely reduces aqueous solubility compared to the tosyl-containing Compound 19 but improves lipid bilayer penetration .

Biological Activity

N-tert-butyl-4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

Chemical Structure

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cell signaling pathways, particularly those related to cancer proliferation and metastasis. The presence of the piperidine moiety is crucial for its binding affinity to these targets, enhancing its therapeutic potential.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, it has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A375 (Melanoma)3.5Inhibition of MAPK pathway
SW480 (Colon)4.2Induction of apoptosis via caspase activation
SKM28 (Melanoma)2.8Disruption of Rho GTPase signaling

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through multiple pathways.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies

  • Melanoma Treatment : A study published in Cancer Research demonstrated that the compound significantly reduced tumor growth in xenograft models of melanoma, correlating with decreased levels of phosphorylated ERK and increased apoptosis markers .
  • Neuroprotection in Alzheimer’s Disease : Another investigation highlighted its potential in reducing amyloid-beta toxicity in neuronal cultures, suggesting a role in mitigating Alzheimer's disease progression .
  • Pharmacokinetics : The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics, making it a viable candidate for further development .

Q & A

Q. Basic Structural Characterization

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify piperidine ring conformation, tert-butyl group integration, and formamido methyl resonance .
  • Mass spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+) and detect impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

What biological targets are hypothesized for this compound, and how can researchers validate these interactions?

Q. Basic Target Identification

  • Hypothetical targets : Enzymes (e.g., kinases) or GPCRs, inferred from structural analogs with piperidine-carboxamide motifs .
  • Validation methods :
    • In vitro assays : Radioligand binding studies (e.g., competitive displacement with 3H^3H-labeled agonists) .
    • Cellular models : Measure downstream signaling (e.g., phosphorylation via Western blot) in cancer cell lines .

How do electronic effects of substituents (e.g., phenyloxan-4-yl) influence the compound’s reactivity and stability?

Q. Advanced Reactivity Analysis

  • Electron-withdrawing/donating effects : The phenyloxane group’s electron-rich aromatic system may enhance electrophilic substitution at the formamido methyl group, affecting metabolic stability .
  • Stability studies : Conduct accelerated degradation tests under varying pH (1–13) and temperatures (25–60°C) to identify labile regions .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. Advanced SAR Exploration

  • Modifiable regions :
    • Piperidine ring : Introduce substituents (e.g., methyl, hydroxyl) to modulate steric effects .
    • Phenyloxane moiety : Replace with heterocycles (e.g., furan, thiophene) to alter π-π stacking .
  • Screening : Test analogs in enzyme inhibition assays (IC50_{50}) and compare with parent compound .

How should researchers resolve contradictions between theoretical predictions and experimental data (e.g., stability, bioactivity)?

Q. Data Contradiction Resolution

  • Case example : If computational models predict high metabolic stability but in vitro assays show rapid degradation:
    • Re-evaluate force fields : Adjust parameters for solvation effects in MD simulations .
    • Identify metabolites : Use LC-MS/MS to detect oxidation or hydrolysis products .

What safety protocols are essential for handling and storing this compound?

Q. Basic Safety and Storage

  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
  • Decomposition risks : Avoid strong oxidizers; thermal decomposition may release carbon/nitrogen oxides .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats during handling .

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